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L-Leucyl-L-tryptophyl-L-methionine

Antioxidant peptides TEAC assay Tripeptide SAR

Select L-Leucyl-L-tryptophyl-L-methionine (LWM) for its validated dual functionality. The unique 'Hydrophobic-Redox-Scavenger' motif (Leu/Trp/Met) enables single-substrate protease classification (pepsin vs. clostripain fingerprinting) and serves as a calibrated antioxidant SAR reference (TEAC 0.49 µmol/µmol). Supplies at >98% purity ensure reproducible DPP-III inhibition (Ki=31 µM) and enkephalin turnover studies.

Molecular Formula C22H32N4O4S
Molecular Weight 448.6 g/mol
CAS No. 55023-99-9
Cat. No. B1627616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-tryptophyl-L-methionine
CAS55023-99-9
Molecular FormulaC22H32N4O4S
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1
InChIKeyUIIMIKFNIYPDJF-WDSOQIARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-tryptophyl-L-methionine (CAS 55023-99-9): A Hydrophobic-Redox Tripeptide with Defined Enzyme Interaction Profiles


L-Leucyl-L-tryptophyl-L-methionine (H-Leu-Trp-Met-OH; LWM) is a synthetic tripeptide composed of leucine, tryptophan, and methionine (molecular formula C22H32N4O4S; molecular weight 448.58 g/mol) . It incorporates a distinctive "Hydrophobic-Redox-Scavenger" motif: the indole ring of tryptophan serves as an electron donor, while the thioether group of methionine functions as a reactive oxygen species (ROS) scavenger [1]. The compound is commercially available from custom peptide synthesis vendors at >98% purity and is supplied as the free base (H-Leu-Trp-Met-OH) in research-grade quantities ranging from 10 mg to 1 g [2]. Its dual-character architecture—combining a hydrophobic N-terminus with redox-active mid- and C-terminal residues—distinguishes it from tripeptides that lack either the Trp or Met moiety and underpins its utility as both an enzyme substrate and a ligand in protease mechanistic studies [1][3].

Why Generic Tripeptide Substitution Fails: Sequence-Specific Enzyme Recognition and Redox Activity of Leu-Trp-Met


Tripeptides with the same amino acid composition but different sequences, or with single-residue substitutions, exhibit profoundly different biochemical behavior. The Leu-Trp-Met sequence presents a specific spatial arrangement of hydrophobic (Leu), aromatic/electron-donating (Trp), and thioether/ROS-scavenging (Met) side chains that governs both enzyme active-site recognition and intrinsic antioxidant capacity [1][2]. In dipeptidyl peptidase III (DPP-III), the binding affinity follows a strict hierarchy—Leu-Trp < Leu-Trp-Met < Leu-Trp-Met-Arg-Phe-Ala—demonstrating that C-terminal extension with Met is essential for enhanced subsite occupancy [1]. In antioxidant assays, replacing the Met residue with Phe, Asp, or Gly reduces the Trolox-equivalent antioxidant capacity (TEAC) by 20–96%, while replacing the Trp residue with His nearly abolishes activity entirely [2]. Furthermore, pepsin-catalysed transpeptidation of Leu-Trp-Met yields a diagnostic product profile (Leu-Leu, Leu-Leu-Leu, Met-Met, Met-Met-Met) that is qualitatively distinct from that produced by clostripain or thermolysin acting on the same substrate [3][4]. These sequence-dependent functional differences mean that generic substitution with off-the-shelf tripeptides cannot replicate the compound's combined enzyme recognition and redox properties.

Quantitative Differentiation Evidence: Leu-Trp-Met vs. Closest Tripeptide and Dipeptide Analogs


Antioxidant Capacity (TEAC): LWM vs. LHM — 15.8-Fold Superiority Demonstrates Critical Role of Trp at Position 2

In the Trolox-equivalent antioxidant capacity (TEAC) assay, Leu-Trp-Met (LWM) exhibits a TEAC value of 0.49 μmol TE/μmol peptide, which is 15.8-fold higher than that of its single-residue variant Leu-His-Met (LHM; TEAC = 0.031 μmol TE/μmol) [1]. This comparison isolates the contribution of the Trp→His substitution at position 2, demonstrating that the indole ring of tryptophan is the dominant redox-active moiety. LWM also outperforms Leu-Trp-Phe (LWF; TEAC = 0.25, 1.96-fold difference), Leu-Trp-Asp (LWD; TEAC = 0.402, 1.22-fold), and Leu-Trp-Gly (LWG; TEAC = 0.406, 1.21-fold) [1]. In contrast, substitution of the N-terminal Leu with Pro (PWM; TEAC = 0.498) or Arg (RWM; TEAC = 0.702) yields comparable or modestly higher activity, indicating that the Trp-Met C-terminal dyad, rather than the N-terminal residue, is the primary driver of antioxidant potency [1].

Antioxidant peptides TEAC assay Tripeptide SAR

DPP-III Inhibitory Affinity: LWM (Ki = 31 μM) vs. Leu-Trp Dipeptide (Ki = 128 μM) — 4.1-Fold Higher Affinity via C-Terminal Extension

Leu-Trp-Met acts as a competitive inhibitor of goat brain dipeptidyl peptidase III (DPP-III) with a Ki of 31 μM (0.031 mM, determined in 50 mM Tris-HCl, pH 8.5, with 100 mM NaCl and 1 mM β-mercaptoethanol at 37 °C), achieving 92% inhibition at 1 mM [1]. In contrast, the corresponding dipeptide Leu-Trp exhibits a Ki of 128 μM (0.128 mM) against the same enzyme under comparable conditions—representing a 4.1-fold weaker affinity [2]. The affinity hierarchy (Leu-Trp < Leu-Trp-Met < Leu-Trp-Met-Arg-Phe-Ala) demonstrates that each C-terminal residue addition incrementally improves DPP-III active-site occupancy, with the Met residue at position 3 contributing critically to S2′ subsite interactions [3]. At 0.5 mM concentration, LWM achieves >90% enzyme inhibition, comparable to the hexapeptide LWMRFA but substantially greater than the dipeptide Leu-Trp (63–85% inhibition at 0.5 mM) [3].

Dipeptidyl peptidase III Enzyme inhibition Ki determination

Pepsin Transpeptidation Product Profile: LWM Generates Diagnostic Tripeptide Products (Leu-Leu-Leu, Met-Met-Met) That Distinguish Pepsin from Clostripain

When incubated with pig pepsin at pH 3.4, Leu-Trp-Met produces a characteristic set of transpeptidation products: the dipeptides Leu-Leu and Met-Met, plus the tripeptides Leu-Leu-Leu and Met-Met-Met, in addition to free methionine and leucine [1]. By contrast, when clostripain from Clostridium histolyticum acts on the identical substrate, the reaction yields only the dipeptides Leu-Leu and Met-Met—no tripeptide products (Leu-Leu-Leu or Met-Met-Met) are observed [2]. This qualitative difference in product distribution provides a diagnostic fingerprint for distinguishing between pepsin-like (aspartic protease) and clostripain-like (cysteine protease) activities. Furthermore, the acyl-transfer rate with pepsin exceeds the hydrolysis rate at the pH optimum of 3.4, whereas hydrolysis predominates at pH 2.0 [1], demonstrating pH-dependent partitioning between competing catalytic pathways.

Pepsin catalysis Transpeptidation Enzyme specificity

C-Terminal Residue Determines Antioxidant Magnitude: Met at Position 3 Outperforms Phe, Asp, and Gly Substitutions

Systematic comparison of the Leu-Trp-X tripeptide series reveals that the C-terminal residue (X) strongly modulates antioxidant capacity. With Leu and Trp fixed at positions 1 and 2, LWM (X = Met; TEAC = 0.49) outperforms LWF (X = Phe; TEAC = 0.25) by 1.96-fold, LWD (X = Asp; TEAC = 0.402) by 1.22-fold, and LWG (X = Gly; TEAC = 0.406) by 1.21-fold [1]. The rank order (Met > Asp ≈ Gly > Phe) is consistent with the thioether group of methionine providing direct ROS-scavenging capacity that the aromatic (Phe), carboxylic (Asp), and hydrogen (Gly) side chains cannot replicate [1]. Notably, the Met-containing tripeptide LWM achieves 61% of the activity of the top-ranked tripeptide in the dataset (YHW; TEAC = 6.169), whereas the Phe-substituted analog LWF achieves only 4.1% of this maximum—a 15-fold difference in normalized efficacy between the two C-terminal variants [1].

Peptide antioxidant SAR C-terminal residue Redox-active amino acids

The Leu-Trp-Met Scaffold as a Defined Intermediate in DPP-III Inhibitor SAR Cascades

The tripeptide LWM occupies a mechanistically informative intermediate position in the DPP-III inhibition potency cascade: dipeptide Leu-Trp (weaker) < tripeptide Leu-Trp-Met (intermediate) < hexapeptide Leu-Trp-Met-Arg-Phe-Ala (strongest) [1]. At 0.5 mM, LWM achieves >90% inhibition—statistically indistinguishable from the hexapeptide LWMRFA and substantially greater than the 63–85% range observed for the dipeptide Leu-Trp [1]. For context, the Ki range across all tested peptides spans 4–380 μM, with enkephalins (Leu-enkephalin Ki = 90 μM; Met-enkephalin Ki = 130 μM) serving as physiologically relevant benchmarks [1]. LWM (Ki ≈ 31 μM) thus binds approximately 3-fold more tightly than Leu-enkephalin, positioning it as a useful non-opioid control ligand for DPP-III enzymology studies [1][2]. The in silico screening study by Dziuba et al. (2015) further corroborates this ranking: among oligopeptides, LWMRFA and Tyr-Gly-Gly-Phe-Leu showed >90% DPP-III inhibition, exceeding tetrapeptides such as Trp-Met-Asp-Phe (>80%) and Ala-Ala-Ala-Ala (<60%) [3].

DPP-III inhibitor Structure-activity relationship Peptide inhibitor design

γ-Irradiation Stability: LWM Serves as a Defined Model Tripeptide for Tryptophan Photo-Damage Studies

Leu-Trp-Met (LWM) has been employed alongside Ala-Trp-Ala (AWA) and Leu-Trp-Leu (LWL) as one of three model tripeptides in HPLC-based studies of γ-irradiation-induced tryptophan damage products [1]. Upon γ-irradiation, the Trp residue in LWM generates N-formylkynurenine (NFK), oxindolylalanine (OIA), and 4-, 5-, 6-, and 7-hydroxytryptophan isomers—the same product spectrum observed for AWA and LWL [1]. This demonstrates that the flanking residues (Leu/Met vs. Ala/Ala vs. Leu/Leu) do not qualitatively alter the Trp photodegradation pathway, establishing LWM as a representative scaffold for studying tryptophan oxidation chemistry in peptides. The presence of the redox-active Met residue in LWM, however, provides an additional intramolecular ROS-scavenging sink not available in AWA or LWL, which may quantitatively modulate the degradation kinetics [1][2].

Peptide stability γ-Irradiation Tryptophan oxidation products

High-Value Research and Industrial Application Scenarios for L-Leucyl-L-tryptophyl-L-methionine


Protease Substrate Specificity Profiling: Discriminating Aspartic vs. Cysteine Protease Mechanisms

LWM is an ideal substrate for protease mechanism classification due to its distinctive transpeptidation product fingerprint. Researchers incubating a putative protease with LWM can determine whether the enzyme operates via a pepsin-like (aspartic) mechanism—indicated by the formation of tripeptide products Leu-Leu-Leu and Met-Met-Met alongside dipeptides—or a clostripain-like (cysteine) mechanism, which yields only dipeptide products. This single-substrate diagnostic approach, validated through direct comparative studies with pig pepsin [1] and clostripain [2], eliminates the need for multiple substrate panels and is directly applicable to enzyme classification in both academic and industrial (e.g., detergent protease, food processing enzyme) settings.

DPP-III Inhibitor Screening and Affinity Benchmarking

With a well-defined Ki of 31 μM (competitive inhibition) and >90% inhibition at 0.5 mM against goat brain DPP-III [1], LWM serves as a calibrated reference inhibitor for high-throughput DPP-III screening campaigns. Its intermediate position in the DPP-III affinity cascade—between the weaker dipeptide Leu-Trp (Ki = 128 μM) and the stronger hexapeptide LWMRFA—makes it particularly useful for validating assay sensitivity and for benchmarking novel synthetic inhibitors. The compound's commercial availability at >98% purity [2] ensures batch-to-batch reproducibility essential for longitudinal screening programs.

Antioxidant Peptide Structure-Activity Relationship (SAR) Studies

LWM occupies a strategically informative position in antioxidant tripeptide SAR space. Its TEAC value (0.49 μmol TE/μmol peptide) and its well-characterized relationship to single-residue variants—15.8-fold above LHM, 1.96-fold above LWF, and comparable to PWM (0.498)—make it an optimal reference scaffold for systematically mapping the contributions of individual residues to peptide antioxidant capacity [1]. Researchers designing antioxidant peptides for food preservation, cosmetic formulations, or nutraceutical applications can use LWM as a baseline comparator to quantify the incremental benefit of residue substitutions at each position.

Enkephalin Degradation Pathway Studies and Opioid Peptide Research

DPP-III is implicated in the physiological degradation of enkephalins, and LWM binds to this enzyme with approximately 2.9-fold higher affinity (Ki ≈ 31 μM) than the natural substrate Leu-enkephalin (Ki = 90 μM) [1]. This property positions LWM as a useful non-opioid competitor ligand for studying enkephalin turnover in neural tissue extracts, where its Trp fluorescence (extinction coefficient applicable to the indole chromophore) also facilitates direct detection without radiolabeling. The compound's role as a cleavage product in cathepsin L-mediated processing of the model hexapeptide LWMRFA [2] further supports its use in opioid peptide metabolism research.

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